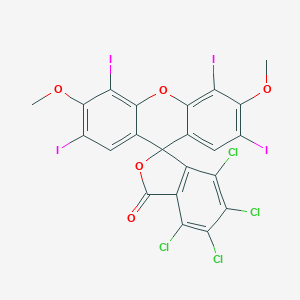
2-Desamino-2,3-dimethyl-N(10)-propargyl-5,8-dideazafolic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Desamino-2,3-dimethyl-N(10)-propargyl-5,8-dideazafolic acid, also known as PDDF, is a synthetic compound that has been extensively studied for its potential applications in cancer treatment. PDDF is a folate analog that inhibits the activity of dihydrofolate reductase (DHFR), an enzyme that is essential for DNA synthesis and cell proliferation. In
科学研究应用
2-Desamino-2,3-dimethyl-N(10)-propargyl-5,8-dideazafolic acid has been extensively studied for its potential applications in cancer treatment. It has been shown to be effective against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. 2-Desamino-2,3-dimethyl-N(10)-propargyl-5,8-dideazafolic acid has also been shown to be effective against multidrug-resistant cancer cells, which are often resistant to traditional chemotherapy drugs.
作用机制
2-Desamino-2,3-dimethyl-N(10)-propargyl-5,8-dideazafolic acid inhibits the activity of DHFR, an enzyme that is essential for DNA synthesis and cell proliferation. By inhibiting the activity of DHFR, 2-Desamino-2,3-dimethyl-N(10)-propargyl-5,8-dideazafolic acid disrupts the synthesis of DNA and prevents the proliferation of cancer cells.
Biochemical and Physiological Effects:
2-Desamino-2,3-dimethyl-N(10)-propargyl-5,8-dideazafolic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, 2-Desamino-2,3-dimethyl-N(10)-propargyl-5,8-dideazafolic acid has been shown to have anti-inflammatory properties and to reduce the production of reactive oxygen species, which can contribute to the development of cancer.
实验室实验的优点和局限性
One of the advantages of 2-Desamino-2,3-dimethyl-N(10)-propargyl-5,8-dideazafolic acid is its broad spectrum of activity against different types of cancer cells. Another advantage is its potential to overcome multidrug resistance in cancer cells. However, one limitation of 2-Desamino-2,3-dimethyl-N(10)-propargyl-5,8-dideazafolic acid is its low solubility, which can make it difficult to administer in vivo.
未来方向
Future research on 2-Desamino-2,3-dimethyl-N(10)-propargyl-5,8-dideazafolic acid could focus on improving its solubility and bioavailability, as well as exploring its potential applications in combination with other chemotherapy drugs. Other areas of research could include the development of 2-Desamino-2,3-dimethyl-N(10)-propargyl-5,8-dideazafolic acid analogs with improved efficacy and the exploration of 2-Desamino-2,3-dimethyl-N(10)-propargyl-5,8-dideazafolic acid's potential applications in other disease areas, such as autoimmune disorders and infectious diseases. Additionally, further studies could investigate the molecular mechanisms underlying 2-Desamino-2,3-dimethyl-N(10)-propargyl-5,8-dideazafolic acid's anti-cancer effects, as well as its potential side effects and toxicity.
合成方法
2-Desamino-2,3-dimethyl-N(10)-propargyl-5,8-dideazafolic acid can be synthesized through a multistep process that involves the condensation of 2-amino-4-methylpyridine with 3,4-dimethyl-5-aminopyrazole-1-carboxylic acid, followed by the addition of propargyl bromide and the reduction of the resulting compound with lithium aluminum hydride. The final product is obtained through the reaction of the intermediate compound with 2,4-diaminopyrimidine and trifluoroacetic acid.
属性
CAS 编号 |
119820-56-3 |
|---|---|
产品名称 |
2-Desamino-2,3-dimethyl-N(10)-propargyl-5,8-dideazafolic acid |
分子式 |
C26H26N4O6 |
分子量 |
490.5 g/mol |
IUPAC 名称 |
(2S)-2-[[4-[(2,3-dimethyl-4-oxoquinazolin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C26H26N4O6/c1-4-13-30(15-17-5-10-21-20(14-17)25(34)29(3)16(2)27-21)19-8-6-18(7-9-19)24(33)28-22(26(35)36)11-12-23(31)32/h1,5-10,14,22H,11-13,15H2,2-3H3,(H,28,33)(H,31,32)(H,35,36)/t22-/m0/s1 |
InChI 键 |
ZZLZQCHJVCQSAK-QFIPXVFZSA-N |
手性 SMILES |
CC1=NC2=C(C=C(C=C2)CN(CC#C)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)N1C |
SMILES |
CC1=NC2=C(C=C(C=C2)CN(CC#C)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)N1C |
规范 SMILES |
CC1=NC2=C(C=C(C=C2)CN(CC#C)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)N1C |
其他 CAS 编号 |
119820-56-3 |
同义词 |
2-deamino-2,3-DM-PDDF 2-desamino-2,3-dimethyl-N(10)-propargyl-5,8-dideazafolic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



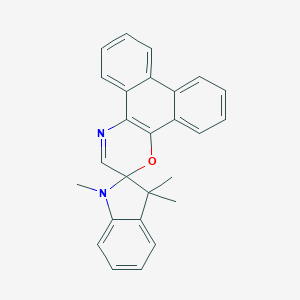
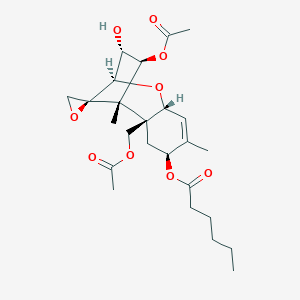
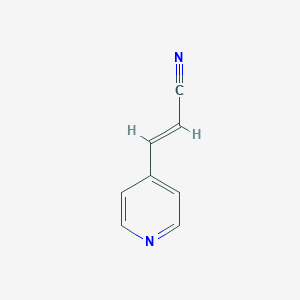
![1,4-Dioxaspiro[4.5]decane-8-acetonitrile](/img/structure/B40698.png)


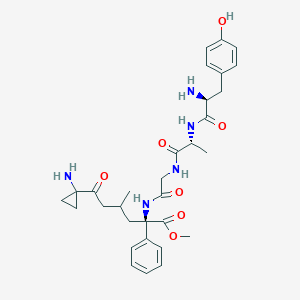
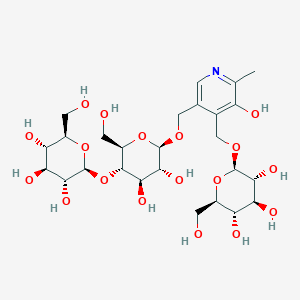
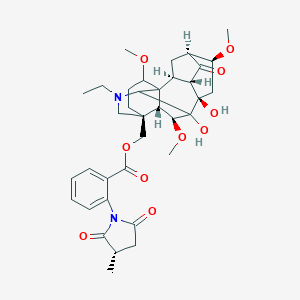
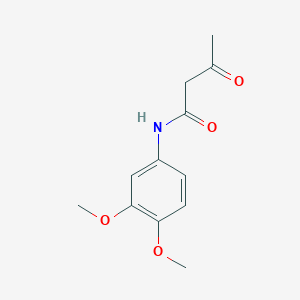
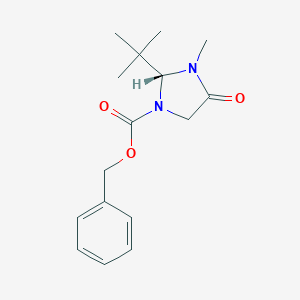
![3-Hydroxy-2,3-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B40717.png)
